1-azidobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azidobutan-2-ol is an organic compound with the molecular formula C4H9N3O It is a member of the azido alcohol family, characterized by the presence of an azide group (-N3) and a hydroxyl group (-OH) on a butane backbone
Mechanism of Action
Target of Action
1-Azidobutan-2-ol is a type of azide, which are known to be used in various chemical reactions . .
Mode of Action
Azides are generally known for their role in click chemistry, particularly in the huisgen 1,3-dipolar cycloaddition .
Biochemical Pathways
This compound may be involved in reactions catalyzed by halohydrin dehalogenases . These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols, forming the corresponding epoxides . In the reverse reaction, other negatively charged nucleophiles such as azide are accepted to open the epoxide ring . This leads to the formation of novel C-N bonds .
Result of Action
The compound’s azide group can participate in click chemistry reactions, leading to the formation of new molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in click chemistry reactions can be affected by the presence of a catalyst, temperature, and pH . .
Biochemical Analysis
Biochemical Properties
1-Azidobutan-2-ol is known to interact with halohydrin dehalogenases, a family of industrially relevant enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols . These enzymes can also utilize other negatively charged nucleophiles such as azide, cyanide, or nitrite in an irreversible epoxide ring opening reaction, resulting in the formation of novel C-C, C-N, or C-O bonds .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the azidolysis of epoxides . This process involves the ring-opening reaction of epoxides with N3- anion as a nucleophile, which is catalyzed by rhodium embedded onto MOF-5 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with halohydrin dehalogenases. These enzymes catalyze the reversible dehalogenation of halohydrins with epoxide formation . In addition, the enzymes can also utilize other negatively charged nucleophiles such as azide in an irreversible epoxide ring opening reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the yield of this compound catalyzed by Rh@MOF-5 was predicted to be 99.18% under optimum conditions: 0.05 g of catalyst, 2.25% Rh content, temperature of 45 °C, reaction time of 60 min and methanol as solvent .
Metabolic Pathways
It is known that halohydrin dehalogenases, which interact with this compound, belong to the enzyme class of lyases and catalyze the reversible dehalogenation of halohydrins with epoxide formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azidobutan-2-ol can be synthesized through the reaction of 1,2-epoxybutane with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the azide ion opening the epoxide ring to form the desired azido alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halohydrin dehalogenases. These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols, forming epoxides that can then react with azide ions to produce azido alcohols .
Chemical Reactions Analysis
Types of Reactions
1-azidobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as cyanide or nitrite, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Common Reagents and Conditions
Sodium Azide: Used for the initial synthesis of this compound from 1,2-epoxybutane.
Oxidizing Agents: Such as 2-azaadamantane N-oxyl (AZADO) for the oxidation of the hydroxyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as nitriles or nitro compounds can be formed.
Oxidation Products: Aldehydes or ketones, depending on the specific conditions and reagents used.
Scientific Research Applications
1-azidobutan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biocatalysis: Employed in enzymatic reactions involving halohydrin dehalogenases.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
1-azidobutane: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
2-azidoethanol: Contains a shorter carbon chain and different reactivity due to the position of the azide and hydroxyl groups.
Uniqueness
1-azidobutan-2-ol is unique due to the presence of both an azide and a hydroxyl group on a butane backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups .
Properties
CAS No. |
152264-24-9 |
---|---|
Molecular Formula |
C4H9N3O |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.